2-chloro-N',4-dihydroxybenzene-1-carboximidamide 2-chloro-N',4-dihydroxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1062669-34-4
VCID: VC3030644
InChI: InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10)
SMILES: C1=CC(=C(C=C1O)Cl)C(=NO)N
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

2-chloro-N',4-dihydroxybenzene-1-carboximidamide

CAS No.: 1062669-34-4

Cat. No.: VC3030644

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N',4-dihydroxybenzene-1-carboximidamide - 1062669-34-4

Specification

CAS No. 1062669-34-4
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name 2-chloro-N',4-dihydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10)
Standard InChI Key CEWBKTSQXUFLOB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1O)Cl)/C(=N/O)/N
SMILES C1=CC(=C(C=C1O)Cl)C(=NO)N
Canonical SMILES C1=CC(=C(C=C1O)Cl)C(=NO)N

Introduction

2-Chloro-N',4-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . This compound is characterized by the presence of a chlorine substituent and two hydroxyl groups attached to a benzene ring, along with a carboximidamide functional group. It is studied for its potential biological activities and applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 2-chloro-N',4-dihydroxybenzene-1-carboximidamide typically involves organic synthesis techniques. While specific synthesis methods for this compound are not widely detailed in the available literature, similar compounds often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Applications in Medicinal Chemistry

Compounds with similar structures to 2-chloro-N',4-dihydroxybenzene-1-carboximidamide are investigated for their therapeutic potential. These include applications in antimicrobial and anticancer research, where compounds with carboximidamide functional groups have shown promise . The structural modifications, such as the introduction of halogen atoms, can significantly impact the biological activity and chemical behavior of these compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(Z)-N',4-Dihydroxybenzene-1-carboximidamideC₇H₈N₂O₂Exhibits antimicrobial and anticancer activities; lacks halogen substituents.
N-Hydroxy-4-Nitrobenzene-1-CarboximidamideC₇H₇N₃O₄Contains a nitro group; different biological activities compared to halogenated analogs.
2-Hydroxy-N',4-Dimethylbenzene-1-CarboximidamideC₉H₁₁N₂ODimethyl substitution alters biological profile; potential use in drug design.

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